molecular formula C17H37NO3Si B14130528 tert-Butyl 6-(tert-butyldimethylsilyloxy)hexylcarbamate

tert-Butyl 6-(tert-butyldimethylsilyloxy)hexylcarbamate

Cat. No.: B14130528
M. Wt: 331.6 g/mol
InChI Key: XSAHINCMPQFIKH-UHFFFAOYSA-N
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Description

tert-Butyl (6-((tert-butyldimethylsilyl)oxy)hexyl)carbamate is an organosilicon compound that serves as a versatile protecting reagent for alcohols, amines, amides, and various carboxylic acids. It is widely used in organic synthesis due to its stability and reactivity under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-((tert-butyldimethylsilyl)oxy)hexyl)carbamate typically involves the reaction of tert-butyldimethylsilyl chloride with the corresponding alcohol in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature, resulting in high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent quality and high throughput. The reaction conditions are optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-((tert-butyldimethylsilyl)oxy)hexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding silanols.

    Reduction: Reduction reactions typically involve the removal of the silyl group.

    Substitution: The silyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Silanols and corresponding alcohols.

    Reduction: Deprotected alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

tert-Butyl (6-((tert-butyldimethylsilyl)oxy)hexyl)carbamate has numerous applications in scientific research:

    Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (6-((tert-butyldimethylsilyl)oxy)hexyl)carbamate involves the formation of a stable silyl ether linkage, which protects the functional group from reacting under various conditions. The silyl group can be selectively removed under mild conditions, allowing for the controlled release of the protected functional group.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethylsilyl chloride
  • tert-Butyldimethylsilanol
  • tert-Butyldimethylsilyl trifluoromethanesulfonate

Uniqueness

tert-Butyl (6-((tert-butyldimethylsilyl)oxy)hexyl)carbamate is unique due to its high stability and reactivity under mild conditions, making it an ideal protecting group in various synthetic applications. Its ability to form stable silyl ethers and its ease of removal under mild conditions set it apart from other similar compounds .

Properties

Molecular Formula

C17H37NO3Si

Molecular Weight

331.6 g/mol

IUPAC Name

tert-butyl N-[6-[tert-butyl(dimethyl)silyl]oxyhexyl]carbamate

InChI

InChI=1S/C17H37NO3Si/c1-16(2,3)21-15(19)18-13-11-9-10-12-14-20-22(7,8)17(4,5)6/h9-14H2,1-8H3,(H,18,19)

InChI Key

XSAHINCMPQFIKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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